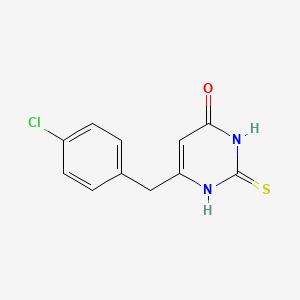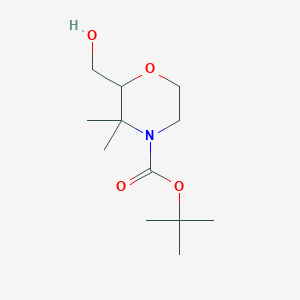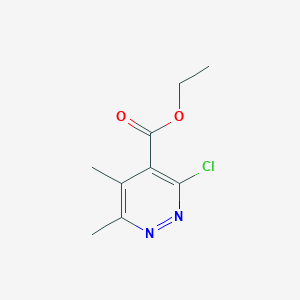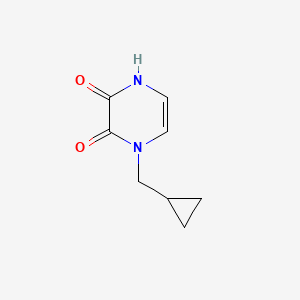![molecular formula C8H16Cl2N4O B1435170 {1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine dihydrochloride CAS No. 2059955-33-6](/img/structure/B1435170.png)
{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine dihydrochloride
説明
{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
Drug Discovery
1,2,3-Triazoles, such as our compound of interest, are significant in drug discovery due to their structural similarity to the amide bond, which is prevalent in many bioactive molecules. They have been incorporated into a variety of medicinal compounds, including anticonvulsants like Rufinamide, antibiotics like cefatrizine, anticancer agents like carboxyamidotriazole, and β-lactam antibiotics like tazobactam . The triazole ring serves as a stable scaffold that can interact with biological targets, enhancing the efficacy and specificity of pharmaceuticals.
Organic Synthesis
In organic chemistry, 1,2,3-triazoles are used as intermediates in the synthesis of more complex molecules. Their high chemical stability and hydrogen bonding ability make them suitable for constructing diverse organic compounds. They are often used in click chemistry, a method that allows for the rapid, high-yield assembly of molecular structures .
Polymer Chemistry
The triazole ring is utilized in polymer chemistry to create polymers with specific properties. Its ability to engage in hydrogen bonding and its aromatic character can contribute to the thermal stability and mechanical strength of polymers. This makes triazole-containing polymers valuable in materials science and engineering applications .
Supramolecular Chemistry
Supramolecular chemistry explores the interactions between molecules to form larger, complex structures. The triazole ring’s strong dipole moment and ability to participate in hydrogen bonding make it an excellent candidate for designing supramolecules with precise functions, such as molecular recognition or self-assembly processes .
Bioconjugation
Bioconjugation involves attaching two molecules together for biological applications. The triazole ring can act as a linker in bioconjugation strategies, connecting biomolecules like proteins or nucleic acids to other chemical entities. This is particularly useful in the development of targeted drug delivery systems and diagnostic tools .
Chemical Biology
In chemical biology, 1,2,3-triazoles are used to probe and manipulate biological systems. They can serve as molecular tools to study enzyme reactions, protein interactions, and other cellular processes. The stability of the triazole ring under physiological conditions makes it a reliable component in these studies .
Fluorescent Imaging
The triazole ring can be incorporated into fluorescent probes for imaging applications. Its electronic properties allow for the design of compounds that emit light upon interaction with specific biological targets, providing a means to visualize and track biological processes in real-time .
Materials Science
Materials science benefits from the incorporation of triazole rings into the design of new materials. Their stability and electronic properties can enhance the performance of materials used in electronics, coatings, and other technologies .
特性
IUPAC Name |
[1-(oxolan-3-ylmethyl)triazol-4-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.2ClH/c9-3-8-5-12(11-10-8)4-7-1-2-13-6-7;;/h5,7H,1-4,6,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFVZGJGJVEJEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN2C=C(N=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,9-Diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1435090.png)




![4-Chloro-8-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B1435098.png)
![4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1435100.png)





![1,1-Difluorospiro[2.3]hexan-5-amine](/img/structure/B1435109.png)